
1,1'-(1H-Pyrrole-1,2-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1H-Pyrrole-1,2-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-Pyrrole-1,2-diyl)diethanone typically involves the reaction of pyrrole with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the pyrrole ring, resulting in the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process.
Industrial Production Methods: While specific industrial production methods for 1,1’-(1H-Pyrrole-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1,1’-(1H-Pyrrole-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of pyrrole derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce pyrrole-2,5-diol derivatives.
科学的研究の応用
1,1’-(1H-Pyrrole-1,2-diyl)diethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,1’-(1H-Pyrrole-1,2-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
1,1’-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone: This compound has similar structural features but with additional methyl groups on the pyrrole ring.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Another related compound with a different substitution pattern and longer alkyl chain.
Uniqueness: 1,1’-(1H-Pyrrole-1,2-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
1-(1-acetylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5H,1-2H3 |
InChIキー |
SVQIMGRKFNYLLT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
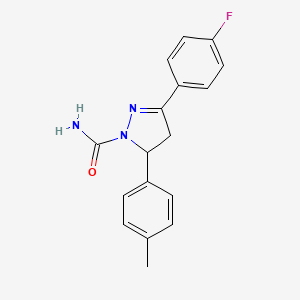
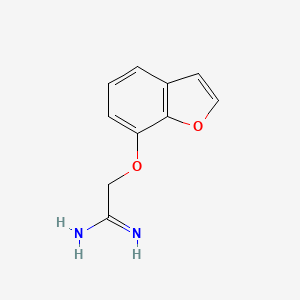
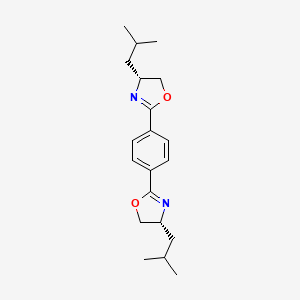
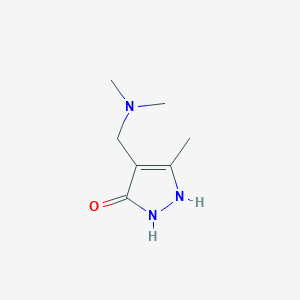
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
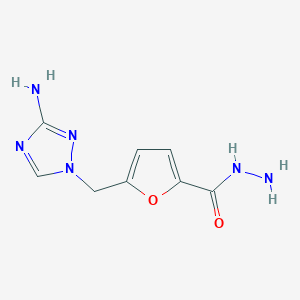
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

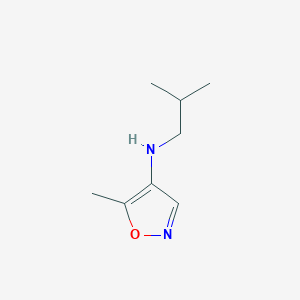
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
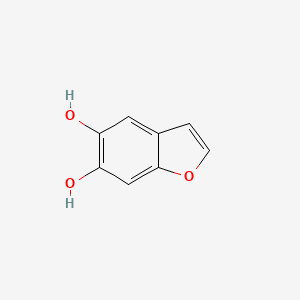
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)

